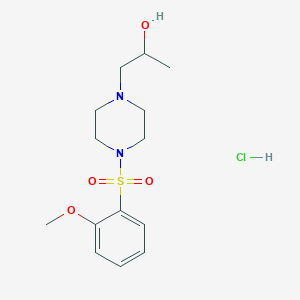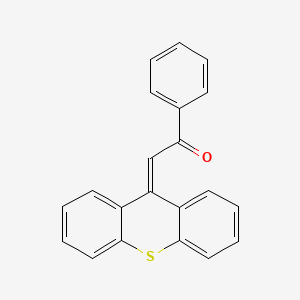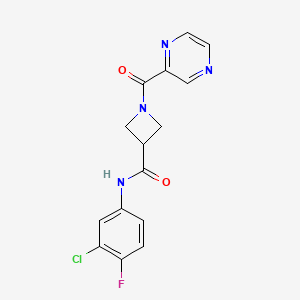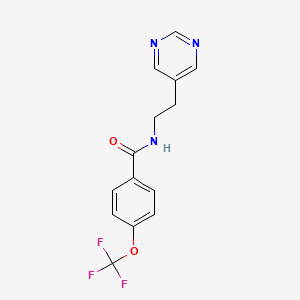
2-(4-Bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine” is a type of imidazolidine derivative. Imidazolidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . In this case, the compound contains carbon, hydrogen, nitrogen, bromine, and fluorine atoms.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as single-crystal X-ray diffraction . These studies can provide information about the compound’s crystal system, unit cell dimensions, and molecular geometry.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For example, Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy can be used to study the compound’s physical properties .Aplicaciones Científicas De Investigación
1. Electron Delocalization and Stability
- Research highlights the influence of electron delocalization on the stability and structure of N-heterocyclic carbene (NHC) precursors, including those with imidazolidine skeletons. These compounds demonstrate reactivity akin to alkyl halides and are investigated for their potential in forming stable NHCs (Hobbs et al., 2010).
2. Potential in Antiprotozoal Agents
- Imidazolidine derivatives, like 2-(4-Bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine, show promise as antiprotozoal agents. They demonstrate effectiveness against protozoal infections, highlighting their potential in developing new therapeutic strategies (Martínez et al., 2015).
3. Catalysis in Organic Chemistry
- These compounds find applications in catalysis, especially in hydroamination processes. Their structural properties and reactivity play a significant role in developing new catalytic methods (Barroso et al., 2014).
4. Magnetic and Photochromic Properties
- Imidazolidine derivatives contribute to the synthesis of mononuclear complexes with distinct magnetic behaviors and photochromic properties. These properties are significant for developing materials with potential applications in data storage and sensors (Cao et al., 2015).
5. Role in Copper Coordination Chemistry
- The coordination chemistry of copper with imidazolidine-based ligands is studied for its potential in magnetic coupling and spectroscopy. Such studies are crucial for advancing our understanding of metal-organic frameworks and their applications (Bera et al., 2005).
6. Applications in Polymer Chemistry
- These compounds are utilized in the synthesis of electronically conducting polymers, showcasing their relevance in material science, particularly in the development of new conductive materials (Naudin et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have affinity towards cholinesterase (ache and bche) active sites . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from a metal to another compound. In the case of 2-(4-Bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine, this could potentially result in changes to the target enzyme’s activity.
Pharmacokinetics
The compound’s molecular weight (as indicated in the nist chemistry webbook ) suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
Similar compounds have been suggested to act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders . This suggests that this compound could potentially have similar effects.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1,3-bis(4-fluorophenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrF2N2/c22-16-3-1-15(2-4-16)21-25(19-9-5-17(23)6-10-19)13-14-26(21)20-11-7-18(24)8-12-20/h1-12,21H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPDEUQUEKUXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2963550.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2963554.png)
![5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2963556.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2963557.png)





![N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2963566.png)
![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2963569.png)

